Dhx9-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-6 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions or coupling reactions using appropriate starting materials.
Functional group modifications: Introduction of functional groups through substitution reactions, oxidation, or reduction.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dhx9-IN-6 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Dhx9-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of DHX9 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Investigates the biological functions of DHX9, including its role in RNA processing and genomic stability.
Medicine: Explores the therapeutic potential of DHX9 inhibition in cancer treatment, particularly in tumors with microsatellite instability.
Mechanism of Action
Dhx9-IN-6 exerts its effects by inhibiting the activity of DHX9, leading to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA. This induces replication stress and prevents DNA replication in the S phase, ultimately leading to apoptosis in cancer cells. The molecular targets and pathways involved include the RNA helicase activity of DHX9 and its interactions with various RNA and DNA substrates .
Comparison with Similar Compounds
Similar Compounds
Dhx9-IN-2: Another small molecule inhibitor targeting DHX9, with similar anti-cancer properties.
Dhx9-IN-3: A compound with a different chemical structure but similar mechanism of action.
Uniqueness
Dhx9-IN-6 is unique due to its specific binding affinity and selectivity for DHX9, making it a potent inhibitor with potential therapeutic applications in cancer treatment. Its ability to induce replication stress and apoptosis in cancer cells with microsatellite instability sets it apart from other inhibitors .
Properties
Molecular Formula |
C23H18ClFN4O4S2 |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30) |
InChI Key |
NPHAXUSEUGJGNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.